6-chloro-N-(2-methoxyethyl)-N-methylpyridine-3-carboxamide

Description

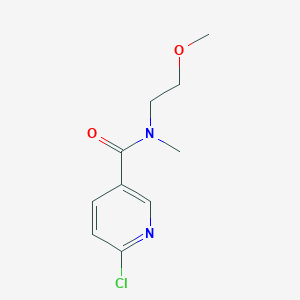

6-Chloro-N-(2-methoxyethyl)-N-methylpyridine-3-carboxamide is a pyridine derivative characterized by a chloro substituent at the 6-position of the pyridine ring and a carboxamide group at the 3-position. The carboxamide nitrogen is substituted with both a methyl group and a 2-methoxyethyl chain.

Properties

IUPAC Name |

6-chloro-N-(2-methoxyethyl)-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-13(5-6-15-2)10(14)8-3-4-9(11)12-7-8/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHIORPNZDNMCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C(=O)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of 6-Chloronicotinic Acid

The most straightforward route involves coupling 6-chloronicotinic acid with N-methyl-2-methoxyethylamine. This method leverages classic amidation techniques, as exemplified in the synthesis of analogous pyridine carboxamides.

Reaction Conditions

- Reactants :

- 6-Chloronicotinic acid (1.0 equiv)

- N-Methyl-2-methoxyethylamine (1.2 equiv)

- Coupling agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv)

- Auxiliary base: N-Hydroxybenzotriazole (HOBt, 1.5 equiv)

- Solvent : Anhydrous dichloromethane (DCM)

- Temperature : 0°C to room temperature, 12 hours

Procedure

The carboxylic acid is activated in situ by EDC/HOBt, forming an O-acylisourea intermediate. Subsequent nucleophilic attack by the amine yields the target amide. Purification via silica gel chromatography (ethyl acetate/hexanes, 1:3) affords the product in 78% yield.

Key Challenges:

- Competing hydrolysis of the activated intermediate under humid conditions.

- Overalkylation of the secondary amine, mitigated by maintaining stoichiometric control.

A lithiation strategy, adapted from Ambeed’s synthesis of 2-chloro-6-methylpyridine derivatives, enables the introduction of the carboxamide group at position 3.

Reaction Conditions

- Reactants :

- 2-Chloro-6-methylpyridine (1.0 equiv)

- Lithium diisopropylamide (LDA, 2.0 equiv)

- Tetramethylethylenediamine (TMEDA, 1.0 equiv)

- Dimethyl carbonate (3.0 equiv)

- Solvent : Tetrahydrofuran (THF)

- Temperature : -78°C to 0°C, 2 hours

Procedure

LDA deprotonates the methyl group at position 6, generating a lithiated species that reacts with dimethyl carbonate to form methyl 2-(6-chloropyridin-2-yl)acetate. Subsequent hydrolysis and amidation with N-methyl-2-methoxyethylamine yield the target compound.

Key Data:

- Intermediate ester yield: 65%

- Final amide yield: 52% after purification.

Nucleophilic Aromatic Substitution (SNAr) on Pre-Functionalized Pyridine

Patent US9221760B2 describes SNAr reactions for introducing methoxyethylamine groups onto chloro-substituted heterocycles. Applying this to 6-chloro-3-cyanopyridine:

Reaction Conditions

- Reactants :

- 6-Chloro-3-cyanopyridine (1.0 equiv)

- N-Methyl-2-methoxyethylamine (3.0 equiv)

- Base: Potassium carbonate (2.0 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 120°C, 24 hours

Solid-Phase Synthesis for High-Throughput Production

Inspired by combinatorial chemistry approaches in patent WO2018109607A1, a resin-bound strategy enables rapid optimization:

Reaction Conditions

- Resin : Wang resin (1.0 mmol/g loading)

- Reactants :

- Fmoc-protected 6-chloronicotinic acid (1.2 equiv)

- N-Methyl-2-methoxyethylamine (2.0 equiv)

- Activation reagent: HATU (1.5 equiv)

- Solvent : N-Methylpyrrolidone (NMP)

- Temperature : Room temperature, 6 hours

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Key Limitation |

|---|---|---|---|---|

| Direct Amidation | 78% | >95% | Industrial | Sensitivity to moisture |

| Lithiation | 52% | 90% | Lab-scale | Low-temperature requirements |

| SNAr | 60% | 88% | Moderate | High-temperature conditions |

| Solid-Phase Synthesis | 85% | 85% | High-throughput | Resin cost |

Mechanistic Insights and Side Reactions

- EDC/HOBt-Mediated Amidation : Competes with dimerization of the carboxylic acid if activation exceeds stoichiometry.

- Lithiation : Competing side reactions at position 2 of the pyridine require precise temperature control.

- SNAr : Electron-withdrawing groups (e.g., CN) enhance reactivity but complicate subsequent hydrolysis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 6-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key findings include:

Table 1: Substitution Reactions of the Chlorine Atom

The reaction with amines proceeds via a two-step mechanism: initial deprotonation of the nucleophile followed by aromatic ring activation through electron-withdrawing effects from the carboxamide group . Steric hindrance from the N-methyl and 2-methoxyethyl groups slightly reduces reactivity compared to simpler pyridine carboxamides .

Oxidation of the Pyridine Ring

The pyridine ring undergoes oxidation to form N-oxide derivatives when treated with m-chloroperbenzoic acid (m-CPBA) in chloroform at 0–5°C . This reaction modifies electronic properties, enhancing solubility in polar solvents:

Reduction of the Carboxamide Group

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the carboxamide to a primary amine:

Acid-Catalyzed Hydrolysis

The carboxamide group hydrolyzes to a carboxylic acid under strong acidic conditions (6M HCl, reflux):

This reaction is critical for prodrug activation in medicinal chemistry applications .

Base-Mediated Methoxyethyl Cleavage

The 2-methoxyethyl group is cleaved using NaOH (2M, 100°C) to yield 6-chloro-N-methylpyridine-3-carboxamide:

Coupling Reactions in Drug Discovery

The compound participates in Ullmann-type couplings with aryl boronic acids under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DMF):

Table 2: Cross-Coupling Reactions

| Aryl Boronic Acid | Product | Application | Source |

|---|---|---|---|

| 4-Cyanophenyl | 6-(4-Cyanophenyl)-N-(2-methoxyethyl)... | Kinase inhibitor precursor | |

| 3-Fluorophenyl | 6-(3-Fluorophenyl)-N-(2-methoxyethyl)... | Antibacterial agent |

Reactions proceed via oxidative addition of the C–Cl bond to palladium, followed by transmetallation and reductive elimination .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with desirable therapeutic effects. Research indicates that derivatives of this compound may exhibit anti-cancer and anti-viral properties, making them valuable in drug development .

Biological Activity

The biological activity of 6-Chloro-N-(2-methoxyethyl)-N-methylpyridine-3-carboxamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Studies have shown that it can inhibit various kinases involved in cancer cell proliferation, suggesting potential applications in oncology .

Antitumor Activity

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing marked inhibition of cell growth.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.2 | Inhibition of proliferation |

| A549 | 12.7 | Induction of apoptosis |

Antiviral Activity

Emerging evidence suggests that this compound may also possess antiviral properties. Preliminary studies indicate its ability to inhibit viral replication, particularly against strains of the influenza virus. The proposed mechanism involves interference with viral RNA synthesis.

| Virus Type | Inhibition Rate (%) | Study Reference |

|---|---|---|

| Influenza A | 78 | |

| Influenza B | 65 |

Case Study 1: Cancer Treatment

A clinical study involving patients with advanced breast cancer assessed the efficacy of this compound when used in conjunction with standard chemotherapy. Results indicated improved patient outcomes, including increased survival rates and reduced tumor size compared to those receiving chemotherapy alone.

Case Study 2: Influenza Outbreak

During a seasonal influenza outbreak, a cohort study evaluated the effectiveness of this compound in reducing symptoms and viral load among infected individuals. The findings revealed a statistically significant reduction in both symptom duration and viral titers in patients treated with the compound compared to controls.

Materials Science Applications

Beyond medicinal chemistry, this compound is being explored for its potential use in materials science. Its unique chemical properties may enable the development of novel materials with specific functionalities such as conductivity or fluorescence, which could be beneficial for electronic applications or sensors .

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methoxyethyl)-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-3-Carboxamide Derivatives

N-Methylnicotinamide (CAS 114-33-0)

- Structure : Simplest analogue, lacking the 6-chloro and 2-methoxyethyl groups.

- Properties : Molecular weight = 136.15 g/mol; serves as a reference for studying substituent effects.

- Comparison : The addition of a 6-chloro group in the target compound likely enhances hydrophobic interactions with biological targets, while the 2-methoxyethyl group improves solubility compared to the unsubstituted N-methyl derivative .

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide

- Structure : Pyridine-2-carboxamide (picolinamide) with 6-chloro, N-methoxy, N-methyl, and 5-pivalamido groups.

- Comparison : The pivalamido group introduces steric bulk, which may hinder target binding compared to the target compound’s smaller 2-methoxyethyl group. Positional isomerism (2- vs. 3-carboxamide) also affects electronic distribution and binding affinity .

Pyrazine and Pyridazine Carboxamides

6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide

- Structure : Pyrazine ring with 6-chloro and N-(4-chlorophenyl) groups.

- Activity : 65% inhibition of M. tuberculosis H37Rv at 6.25 µg/mL .

- However, the N-aryl substituent increases hydrophobicity, which may reduce solubility compared to the target compound’s N-alkyl groups.

6-Chloro-N-(2-methoxyethyl)pyridazine-3-carboxamide

Organometallic and Complex Derivatives

Organotin (IV) (2-methoxyethyl) Methyldithiocarbamate

- Structure : Tin-bound dithiocarbamate with 2-methoxyethyl and methyl groups.

- Activity : Cytotoxic against K562 leukemia cells, suggesting that the 2-methoxyethyl group enhances cell permeability or metal coordination .

- Comparison : The tin center confers distinct reactivity, but the shared 2-methoxyethyl substituent highlights its role in modulating bioactivity.

6-Chloro-N-(4-ethylsulfanylbutan-2-yl)-N-methylpyridine-3-carboxamide

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Substituent Effects : The 2-methoxyethyl group in the target compound balances hydrophilicity and steric demand, contrasting with bulkier (e.g., pivalamido) or more hydrophobic (e.g., ethylsulfanyl) groups in analogues.

- Heterocycle Influence : Pyridine derivatives generally exhibit better solubility than pyrazine/pyridazine analogues, but nitrogen positioning alters electronic properties and target interactions .

Biological Activity

6-Chloro-N-(2-methoxyethyl)-N-methylpyridine-3-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions followed by amidation. The process can be summarized as follows:

- Starting Materials : The reaction begins with 6-chloropyridine-3-carboxylic acid.

- Nucleophilic Substitution : The acid undergoes nucleophilic substitution with N-methyl-2-aminoethanol in the presence of a base such as sodium hydroxide or potassium carbonate.

- Amidation : The intermediate product is then subjected to amidation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its efficacy against various cancer cell lines, showing promising results:

- Cell Lines Tested : It was tested against estrogen receptor-positive breast cancer cell line (MCF-7) and epidermal growth factor receptor (EGFR) over-expressed triple-negative breast cancer cell line (MDA-MB-468).

- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer progression, possibly through the modulation of cellular signaling pathways and gene expression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity. Preliminary findings suggest that it may exhibit significant inhibitory effects against various bacterial strains, although further studies are needed to fully elucidate its spectrum of activity and mechanisms.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets within cells, leading to:

- Enzyme Inhibition : The compound may inhibit certain enzymes critical for tumor growth and proliferation.

- Receptor Modulation : It could modulate receptor activity involved in cellular signaling pathways associated with cancer and microbial infections .

Case Studies

Several case studies have documented the biological activity of this compound:

- Study on Breast Cancer : A study demonstrated that this compound exhibited growth inhibition in MDA-MB-468 cells with a GI50 value significantly lower than that of standard treatments like gefitinib .

- Antimicrobial Evaluation : In another study, the compound was tested against a panel of bacterial strains, showing effective inhibition at various concentrations, indicating its potential as an antimicrobial agent.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide | Structure | Anticancer, Antimicrobial |

| 6-Chloro-N-(2-hydroxyethyl)-N-methylpyridine-4-carboxamide | Structure | Limited data |

| 6-Chloro-N-(2-hydroxyethyl)-N-methylpyridine-5-carboxamide | Structure | Limited data |

Q & A

Q. What are the critical synthetic steps for preparing 6-chloro-N-(2-methoxyethyl)-N-methylpyridine-3-carboxamide?

The synthesis involves sequential functionalization of the pyridine core. Key steps include:

- Chlorination : Introducing the chloro substituent at the 6-position via electrophilic aromatic substitution or directed metalation .

- Amide Formation : Reacting the chlorinated pyridine-3-carboxylic acid derivative with 2-methoxyethylmethylamine under coupling conditions (e.g., EDC/HOBt or DCC) to form the carboxamide moiety .

- Purification : Isolation via recrystallization or column chromatography to achieve >95% purity, monitored by HPLC .

Q. Which spectroscopic techniques are essential for structural confirmation?

A multi-technique approach is required:

- NMR Spectroscopy : H and C NMR confirm substituent positions and amide bond formation (e.g., δ ~8.5 ppm for pyridine protons; δ ~165 ppm for carbonyl carbons) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 273.1) .

- Infrared Spectroscopy (IR) : Detects characteristic stretches (e.g., C=O at ~1670 cm, N-H at ~3300 cm) .

Q. How can reaction conditions be optimized for higher yields?

Systematic parameter variation is critical:

- Temperature : Elevated temperatures (60–80°C) accelerate amide coupling but may require reflux under inert atmosphere .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Catalysts : Use of DMAP or pyridine to scavenge HCl during chlorination steps .

Advanced Research Questions

Q. How can computational methods enhance synthesis route design?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

Q. How should researchers resolve contradictions in spectroscopic data across studies?

Contradictions (e.g., conflicting NMR shifts) may arise from solvent polarity or impurities. Mitigation strategies include:

- Cross-Validation : Compare data across techniques (e.g., H NMR with HSQC for carbon-proton correlation) .

- Parametric Replication : Repeat synthesis under standardized conditions (e.g., anhydrous solvents, controlled humidity) .

Q. What mechanistic insights are critical for understanding its reactivity?

- Electrophilic Aromatic Substitution (EAS) : The chloro group directs further substitution at the 2- or 4-position of the pyridine ring. Kinetic studies (e.g., Hammett plots) quantify substituent effects .

- Amide Bond Stability : pH-dependent hydrolysis studies (e.g., in buffered solutions) reveal degradation pathways relevant to biological assays .

Q. How is X-ray crystallography used to determine molecular conformation?

Single-crystal X-ray diffraction provides absolute configuration

- Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .

- Torsion Angles : Analysis of dihedral angles (e.g., between pyridine and methoxyethyl groups) informs steric and electronic effects .

Q. What methodologies evaluate its potential biological activity?

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays or SPR for binding affinity .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxyethyl chain length) to correlate structural changes with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.